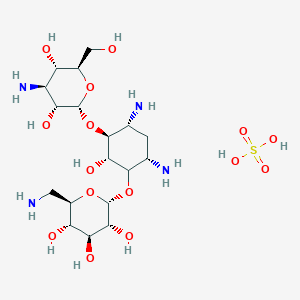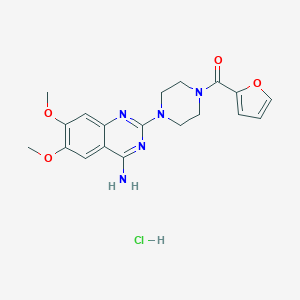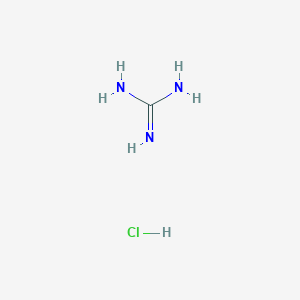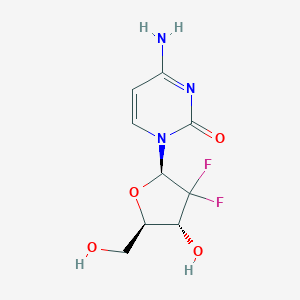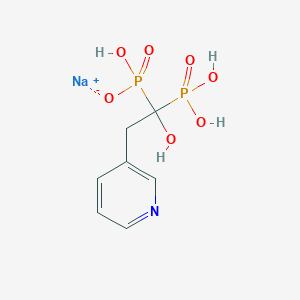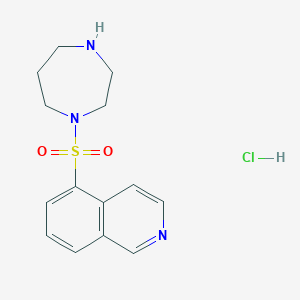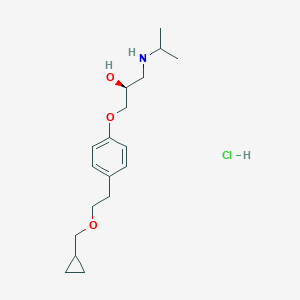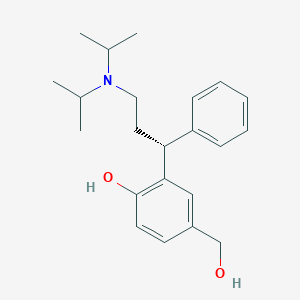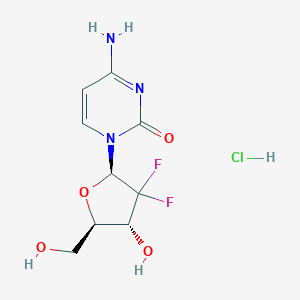
Gemcitabine hydrochloride
Overview
Description
Gemcitabine hydrochloride is a chemotherapy medication used to treat various types of cancer, including breast cancer, non-small cell lung cancer, ovarian cancer, and pancreatic cancer . It is a nucleoside analog that mimics one of the building blocks of RNA and DNA, disrupting the ability of cells to make DNA and proteins, thereby slowing or stopping the growth of cancer cells .
Mechanism of Action
Target of Action
Gemcitabine hydrochloride primarily targets the DNA synthesis process in cells . It is a nucleoside metabolic inhibitor that acts as a prodrug . Once transported into the cell, it must be phosphorylated by deoxycytidine kinase to an active form .
Mode of Action
This compound interacts with its targets by replacing the building blocks of nucleic acids during DNA elongation . This results in the arrest of tumor growth and promotes apoptosis of malignant cells . It blocks the progression of cells through the G1/S-phase boundary .
Biochemical Pathways
This compound affects the DNA synthesis pathway. It is transformed into its active metabolites that work by replacing the building blocks of nucleic acids during DNA elongation . This disrupts the ability of the cells to make DNA and proteins, which slows or stops the growth of cancer cells and other rapidly dividing cells .
Pharmacokinetics
This compound is widely distributed into tissues and is also present in ascitic fluid . It is metabolized intracellularly by nucleoside kinases to active metabolites . It is mainly excreted through the renal system . The volume of distribution and clearance are decreased in women . The clearance and half-life increase with age .
Result of Action
The molecular and cellular effects of this compound’s action include the slowing or stopping of the growth of cancer cells and other rapidly dividing cells, and causing them to die . After incorporation of gemcitabine nucleotide on the end of the elongating DNA strand, one more deoxynucleotide is added and thereafter, the DNA polymerases are unable to proceed .
Action Environment
Environmental factors can influence the action of this compound. For instance, the presence of competing substances can affect the uptake of this compound . Additionally, the biological and physicochemical properties of the action site should be considered when developing targeted and/or smart nanocarriers . The stability of this compound can also be affected by environmental conditions such as temperature .
Biochemical Analysis
Biochemical Properties
Gemcitabine hydrochloride is a cytidine analog with two fluorine atoms replacing the hydroxyl on the ribose . As a prodrug, gemcitabine is transformed into its active metabolites that work by replacing the building blocks of nucleic acids during DNA elongation . This process arrests tumor growth and promotes apoptosis of malignant cells .
Cellular Effects
This compound disrupts the ability of cells to make DNA and proteins, which slows or stops the growth of cancer cells and other rapidly dividing cells, causing them to die . It has been shown to enhance the immunogenicity of lung cancer by increasing the exposure of calreticulin, high mobility group box 1, and upregulating expression of NKG2D ligands .
Molecular Mechanism
This compound works by blocking the creation of new DNA, resulting in cell death . Once transported into the cell, it must be phosphorylated by deoxycytidine kinase to an active form . Both gemcitabine diphosphate and gemcitabine triphosphate inhibit processes required for DNA synthesis .
Temporal Effects in Laboratory Settings
This compound solutions have been found to be chemically stable at room temperature for 35 days . They may develop crystals when stored at 4°C . These crystals do not redissolve upon warming .
Dosage Effects in Animal Models
Pharmacokinetic and biodistribution studies have shown that this compound exhibits increased bioavailability, distribution half-life, and elimination half-life with less accumulation of the drug in the kidneys .
Metabolic Pathways
This compound is involved in nucleoside metabolic pathways . It is initially phosphorylated by deoxycytidine kinase, and to a lower extent, the extra-mitochondrial thymidine kinase 2 to form gemcitabine monophosphate .
Transport and Distribution
This compound is transported into cells where it is transformed into its active metabolites . A study has shown that encapsulation of this compound in biocompatible iron-based metal organic framework improved its bioavailability and therapeutic efficacy with reduced side effects .
Subcellular Localization
Once inside the cell, this compound is phosphorylated to its active form, which then inhibits processes required for DNA synthesis . This suggests that this compound and its active metabolites are localized in the nucleus where DNA synthesis occurs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of gemcitabine hydrochloride involves several steps. Initially, cytidine is used as a raw material to prepare 3’,5’ and N-protected cytidine. This intermediate is then oxidized to obtain 2’-keto-cytidine. The final step involves catalytic deoxidation and bi-fluorination using a novel efficient deoxidation fluorination reagent . Another method involves the preparation of 2-deoxy-D-erythro-2,2-difluoro-ribofuranose-3,5-dibenzoate, followed by reduction and purification through chromatography and crystallization techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The process is optimized to ensure high purity and yield, meeting pharmacopoeia requirements .
Chemical Reactions Analysis
Types of Reactions
Gemcitabine hydrochloride undergoes several types of chemical reactions, including phosphorylation, deamination, and incorporation into DNA.
Common Reagents and Conditions
Deamination: Cytidine deaminase converts gemcitabine to its inactive form, 2’,2’-difluorodeoxyuridine.
Major Products Formed
The major products formed from these reactions are gemcitabine diphosphate and gemcitabine triphosphate, which are the active metabolites that exert the compound’s anticancer effects .
Scientific Research Applications
Gemcitabine hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is used as a chemotherapeutic agent for treating various cancers . In chemistry, it serves as a model compound for studying nucleoside analogs and their interactions with enzymes . In biology, it is used to investigate the mechanisms of DNA synthesis and repair . In industry, this compound is used in the development of nanotherapeutics and targeted drug delivery systems .
Comparison with Similar Compounds
Gemcitabine hydrochloride is similar to other nucleoside analogs such as cytarabine and fludarabine. it has a wider spectrum of antitumor activity compared to cytarabine and is more effective in treating solid tumors . Unlike fludarabine, which is primarily used for hematological malignancies, this compound is effective against a variety of solid tumors . Other similar compounds include 2’,2’-difluorodeoxycytidine and 2’-deoxy-2’,2’-difluorocytidine .
This compound stands out due to its unique mechanism of action and broad spectrum of activity, making it a valuable chemotherapeutic agent in the treatment of various cancers.
Properties
IUPAC Name |
4-amino-1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N3O4.ClH/c10-9(11)6(16)4(3-15)18-7(9)14-2-1-5(12)13-8(14)17;/h1-2,4,6-7,15-16H,3H2,(H2,12,13,17);1H/t4-,6-,7-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKDEIYWILRZIA-OSZBKLCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
95058-81-4, 103882-84-4 | |
| Record name | Gemcitabine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3047849 | |
| Record name | 2'-Deoxy-2',2'-difluorocytidine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122111-03-9 | |
| Record name | Gemcitabine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122111-03-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gemcitabine hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122111039 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Deoxy-2',2'-difluorocytidine monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cytidine, 2'-deoxy-2',2'-difluoro-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.693 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GEMCITABINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U347PV74IL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Gemcitabine Hydrochloride exert its anti-tumor activity?
A1: this compound is a nucleoside analog that acts as an anti-metabolite, disrupting DNA synthesis and cell division. [, , , ] After entering cells, it undergoes phosphorylation to become its active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP). [, ] dFdCDP inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis, by depleting deoxyribonucleotide pools. [, ] dFdCTP gets incorporated into DNA strands, causing chain termination and triggering apoptosis (programmed cell death). [, ]
Q2: Does chemotherapy with this compound induce resistance mechanisms in cancer cells?
A2: Yes, resistance to this compound can emerge through various mechanisms. [, ] One prominent mechanism is the upregulation of nuclear factor-κB (NF-κB), an anti-apoptotic transcriptional regulator. [] Inhibition of NF-κB was found to enhance this compound's antitumor activity in a colorectal cancer cell line. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has a molecular formula of C9H11F2N3O4.HCl and a molecular weight of 299.66 g/mol. []
Q4: What factors can affect the stability of this compound in solution?
A5: this compound exhibits good stability under acidic conditions but degrades rapidly in strongly alkaline environments. [, ] Research indicates that it undergoes anomerization in 0.1 N NaOH at 40°C, with approximately 72% of the initial this compound remaining after four weeks. [] This anomerization, unusual under basic conditions, has been confirmed through the characterization of the isolated alpha-anomer using NMR and mass spectrometry. []
Q5: What are some strategies for improving the bioavailability and efficacy of this compound?
A6: Due to its poor oral bioavailability (9%) and short half-life, various strategies are explored for enhancing this compound delivery. [, ] Solid lipid nanoparticles (SLNs) have shown promise in enhancing bioavailability and sustaining drug release. [, , ] Other approaches include liposomal formulations, [, ] polymeric nanoparticles, [, ] and in situ gelling systems. [] These strategies aim to protect the drug from rapid metabolism, improve its pharmacokinetic profile, and achieve targeted delivery to tumor sites.
Q6: How do the physicochemical properties of nanoparticles affect this compound encapsulation and release?
A7: Studies comparing this compound-loaded liposomes and PLGA nanoparticles revealed that while PEGylated nanoparticles and liposomes can achieve similar sizes (around 200 nm), encapsulation efficiency is significantly impacted by the carrier type. [] PEGylated liposomes demonstrated 1.4 times higher encapsulation efficiency compared to PEGylated nanoparticles. [] This highlights the importance of optimizing formulation variables to achieve desired drug loading and release profiles.
Q7: What are the in vitro and in vivo effects of combining this compound with other chemotherapeutic agents?
A8: Studies have explored the synergistic effects of this compound with other chemotherapeutic agents. In vitro studies on Panc-1 cells demonstrated that combining this compound with the PI3K inhibitor LY294002 and ionizing radiation effectively inhibits cell migration, vasculogenic mimicry (VM) formation, and reduces MMP-2 mRNA expression. [, ] These findings were further supported by in vivo studies using orthotopic Panc-1 xenografts, indicating the potential of this combined therapeutic regimen for pancreatic cancer treatment. [, ]
Q8: Has this compound shown efficacy in treating specific types of cancer?
A9: this compound is considered a first-line treatment for pancreatic cancer. [] A case report highlights the successful treatment of pancreatic tail cancer with peritoneal carcinosis using this compound, resulting in tumor reduction, improved cancer cachexia, and prolonged survival. [] Clinical studies have also demonstrated its efficacy in treating metastatic breast cancer, both as a single agent and in combination with other chemotherapeutic agents. [, ]
Q9: What analytical techniques are commonly employed for the characterization and quantification of this compound?
A10: High-performance liquid chromatography (HPLC) is widely used for the determination of this compound and its related substances in various matrices. [, , , , , , , ] Other techniques include gas chromatography (GC) for residual solvent analysis, [] ion chromatography for total fluorine determination, [] and potentiometric titration for assay determination. []
Q10: How is the quality of this compound for Injection assured?
A11: Quality control measures for this compound for Injection include sterility testing, [] bacterial endotoxin testing, [, ] and validation of analytical methods to ensure accuracy, precision, and specificity in characterizing and quantifying the drug and its impurities. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


